Nonaammonium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
Description
Nonaammonium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a polyammonium salt of a tetrakisphosphonic acid derivative. Its structure features a central ethane-1,2-diyl backbone linked via nitrilobis(methylene) groups and phosphonatomethyl imino moieties, resulting in a highly branched, multidentate ligand capable of strong metal chelation. The nine ammonium counterions enhance its water solubility and ionic strength, making it suitable for applications in industrial water treatment, scale inhibition, and corrosion control .
Properties
CAS No. |
93919-74-5 |
|---|---|
Molecular Formula |
C9H55N12O15P5 |
Molecular Weight |
726.48 g/mol |
IUPAC Name |
nonaazanium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C9H28N3O15P5.9H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);9*1H3 |
InChI Key |
NSLZQFATRMGUCE-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently reacted to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and pH, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphonates.
Substitution: The compound can undergo substitution reactions where the phosphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications.
Scientific Research Applications
Biological Applications
a. Drug Development:
Nonaammonium hydrogen tetrakisphosphonate derivatives have shown promise in medicinal chemistry, particularly as antiviral agents. For instance, phosphonates are used as bioisosteres for phosphates in nucleotide analogs like Tenofovir, which is effective against HIV . The incorporation of phosphonate groups enhances the stability and efficacy of these compounds.
b. Bone Targeting:
Phosphonates exhibit a strong affinity for calcium ions, making them suitable for targeting bone tissues. This property has been exploited in developing drugs for osteoporosis and bone metastasis treatment, where they help reduce bone resorption .
Environmental Applications
a. Water Treatment:
Phosphonates are effective chelating agents that bind to metal ions, preventing scale formation in water systems. Their application in cooling water systems helps control corrosion and scale deposition, which is crucial for maintaining system efficiency .
b. Remediation:
The ability of phosphonates to sequester heavy metals makes them valuable in environmental remediation efforts. They can be used to extract contaminants from soil and water, thus contributing to pollution control strategies.
Industrial Applications
a. Detergents and Cleaning Agents:
In industrial formulations, phosphonates serve as chelating agents that stabilize peroxides and prevent metal ion interference in cleaning products . Their effectiveness in hard water conditions enhances the performance of detergents.
b. Agriculture:
Phosphonates are utilized as plant growth regulators and fungicides due to their ability to enhance nutrient uptake and improve plant resistance to diseases . Their application can lead to increased agricultural productivity.
Case Studies
Mechanism of Action
The mechanism of action of nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate involves its ability to chelate metal ions. The multiple phosphonate groups in the compound form strong bonds with metal ions, effectively sequestering them. This chelation process is crucial in various applications, such as preventing metal ion-induced oxidative damage in biological systems and removing heavy metals from industrial effluents.
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to a family of polyammonium phosphonates with variations in ammonium count, backbone chain length, and substituents. Key analogs include:
Table 1: Comparative Analysis of Polyammonium Phosphonates
Key Observations:
Ammonium Count: The number of ammonium groups directly correlates with solubility and ionic strength. Nonaammonium (9 NH4+) and undecaammonium (11 NH4+) salts exhibit superior water solubility compared to tetra- or triammonium analogs, which may require co-solvents for dissolution .
Backbone Chain : Ethane backbones (C2) provide rigidity and shorter metal-binding distances, favoring strong interactions with divalent cations like Ca²⁺ and Mg²⁺. Hexane backbones (C6) offer flexibility, enabling adaptation to larger metal ions or organic contaminants .
Substituent Effects : The 2-ethylhexyl group in triammonium derivatives introduces hydrophobicity, reducing aqueous solubility but enhancing compatibility with organic matrices .
Performance in Chelation and Scale Inhibition
- Nonaammonium Compound: Demonstrates exceptional scale inhibition due to its high charge density and ability to sequester multiple metal ions simultaneously. Its ethane backbone optimizes binding to CaCO3 and CaSO4 crystals, preventing nucleation .
- Tetraammonium Hexane Derivative : While less soluble, its flexible hexane backbone improves performance in high-temperature environments, where longer chains resist thermal degradation .
- Sodium Salt Analogs : Sodium salts (e.g., Dequest 2066) are widely used in industrial water treatment but may introduce sodium ions incompatible with low-sodium applications. Ammonium salts avoid this issue .
Environmental and Health Profiles
- Interim Health Assessments: Phosphonic acid derivatives, including the nonaammonium compound, are under interim review for health risks. Higher ammonium content may reduce bioavailability due to ionic repulsion with biological membranes, but this requires validation .
- Toxicity Comparisons : Sodium salts (e.g., Briquest 543-33S) show higher aquatic toxicity due to sodium ion release, whereas ammonium salts degrade into less harmful metabolites .
Biological Activity
The compound nonaammonium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate, also known as DTPMP, is a phosphonate-containing molecule with various biological activities. This article will explore its biological properties based on available research findings.
Enzyme Inhibition
DTPMP, like other aminophosphonic acids, acts as an antagonist to amino acids, inhibiting enzymes involved in amino acid metabolism . This inhibition affects the physiological activity of cells, potentially leading to various biological effects.
Antibacterial Activity
Phosphinic and phosphonic acids, including DTPMP, have been shown to possess antibacterial properties . The mechanism of action is likely related to their ability to interfere with bacterial cell wall synthesis or other essential metabolic processes.
Environmental Impact
DTPMP has been identified as a priority for assessment due to environmental concerns . Its release into the environment can occur from industrial use, particularly in the production of articles and as processing aids at industrial sites .
Phosphonate Cycling and Methane Production
While not specific to DTPMP, research has shown that phosphonate cycling supports methane and ethylene production in marine environments . This suggests that phosphonate compounds like DTPMP may play a role in global carbon cycling and greenhouse gas production.
Toxicological Profile
The European Chemicals Agency (ECHA) has compiled toxicological data for numerous substances, including phosphonates. Based on the Global Harmonized System of Classification and Labelling, the most prevalent hazards for similar compounds are:
- H317: "May cause an allergic skin reaction" (20% of substances)
- H318: "Causes serious eye damage" (17% of substances)
While these findings are not specific to DTPMP, they provide insight into the potential hazards associated with phosphonate compounds.
Hydrogen Bonding and Molecular Interactions
Studies on phosphonate cavitands have revealed that these compounds form hydrogen bonds with alkylammonium complexes . This property may contribute to DTPMP's biological activity by influencing its interactions with cellular components.
Research Limitations and Future Directions
It is important to note that specific research on the biological activity of DTPMP is limited. Many of the findings presented here are based on studies of related phosphonate compounds. Future research should focus on:
- Conducting targeted studies on DTPMP's specific biological activities
- Investigating its potential applications in medicine or agriculture
- Assessing its long-term environmental impact and biodegradation pathways
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing this compound?
- Methodology : Synthesis typically involves multi-step reactions with ethylenediamine derivatives and phosphonomethylation agents. Key intermediates include diethylenetriamine and methylphosphonic acid precursors. Characterization requires nuclear magnetic resonance (NMR) for verifying phosphonate group connectivity and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . X-ray crystallography (if crystals are obtainable) can resolve structural ambiguities in coordination geometry .
Q. How can researchers assess its chelation efficiency under standard laboratory conditions?
- Experimental Design : Use titration methods with metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) under controlled pH (3–10). Monitor stability constants via potentiometry or UV-Vis spectroscopy. Comparative studies with EDTA or DTPA (diethylenetriaminepentaacetic acid) provide baseline performance metrics .
Q. What analytical techniques are critical for detecting degradation byproducts during stability testing?
- Approach : Employ ion chromatography (IC) or liquid chromatography-mass spectrometry (LC-MS) to identify hydrolyzed phosphonate fragments. Accelerated aging studies (e.g., elevated temperature/pressure) simulate long-term stability, with FTIR tracking functional group integrity .
Advanced Research Questions
Q. How does pH influence the compound’s coordination behavior with transition metals in aqueous systems?
- Methodology : Conduct speciation modeling using software like PHREEQC or Hyperquad to predict metal-ligand complexes across pH ranges. Validate with extended X-ray absorption fine structure (EXAFS) spectroscopy for local coordination environment details. Contradictions in literature data (e.g., conflicting stability constants) may arise from ionic strength or counterion effects .
Q. What strategies resolve contradictions in its environmental impact assessments?
- Data Reconciliation : Compare toxicity datasets (e.g., EC₅₀ values for aquatic organisms) under standardized OECD guidelines. Address discrepancies by isolating variables such as bioavailability (e.g., presence of competing ligands) or matrix effects (e.g., soil vs. water matrices) . Tabulate conflicting results (see example below):
| Study | Test System | EC₅₀ (mg/L) | pH | Notes |
|---|---|---|---|---|
| A | Daphnia magna | 50 | 7 | High Ca²⁺ interference |
| B | Algal growth | 5 | 8 | Low ionic strength |
Q. How can computational modeling predict its efficacy in inhibiting scale formation under extreme conditions (e.g., high salinity)?
- Approach : Use molecular dynamics (MD) simulations to model interactions with CaCO₃ or BaSO₄ crystal surfaces. Validate with quartz crystal microbalance (QCM) experiments measuring adsorption kinetics. Advanced studies integrate machine learning to optimize inhibitor dosage under variable salinity .
Q. What experimental designs optimize its application in membrane technologies for ion-selective separation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
